4-(2-Fluorophenoxy)benzaldehyde
Overview
Description
“4-(2-Fluorophenoxy)benzaldehyde” is a chemical compound with the linear formula FC6H4OC6H4CHO . It has a molecular weight of 216.21 .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenoxy)benzaldehyde” can be represented by the SMILES string FC1=CC=CC=C1OC2=CC=C(C=O)C=C2 . This indicates that the molecule consists of a fluorinated benzene ring (FC6H4) connected to another benzene ring via an ether linkage (OC6H4), with an aldehyde group (CHO) attached to the second benzene ring .Physical And Chemical Properties Analysis
“4-(2-Fluorophenoxy)benzaldehyde” is a solid compound . Unfortunately, specific physical properties such as melting point and boiling point are not available in the literature .Scientific Research Applications
Organic Synthesis
4-(2-Fluorophenoxy)benzaldehyde: is a valuable building block in organic synthesis. It can be used to synthesize various organic compounds through reactions such as aldol condensation, which can lead to the formation of complex molecules for pharmaceuticals and agrochemicals .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of pharmaceutical drugs. It can be involved in the creation of molecules with potential therapeutic effects, particularly in the development of new antidepressants and antipsychotics .
Material Science
In material science, 4-(2-Fluorophenoxy)benzaldehyde can be utilized to modify the properties of polymers. Its incorporation into polymer chains can enhance the thermal stability and mechanical strength of materials .
Fluorinated Compounds
The fluorine atom in 4-(2-Fluorophenoxy)benzaldehyde makes it a precursor for the synthesis of fluorinated aromatic compounds, which are important in the development of agrochemicals and surface coatings due to their enhanced stability and resistance to degradation .
Dye and Pigment Industry
This chemical is used in the dye and pigment industry as a starting material for the synthesis of complex dyes. These dyes have applications in textiles, inks, and coatings, providing colorfastness and resistance to photodegradation .
Liquid Crystals
4-(2-Fluorophenoxy)benzaldehyde: can be a key ingredient in the synthesis of liquid crystals. These materials are essential for display technologies, such as those used in LCD screens, where precise control over the alignment of molecules is crucial .
Pesticide Development
The compound’s role in the development of pesticides is significant. It can be used to create new classes of insecticides and fungicides that are more effective and environmentally friendly .
Catalyst Design
In catalysis, 4-(2-Fluorophenoxy)benzaldehyde can be used to design novel catalysts that facilitate chemical reactions. These catalysts can be applied in industrial processes to increase efficiency and reduce waste .
Safety And Hazards
“4-(2-Fluorophenoxy)benzaldehyde” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-(2-fluorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDBXRSXAZINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445049 | |
Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)benzaldehyde | |
CAS RN |
936343-96-3 | |
Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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